molecular formula C11H7F2NO2S B13669074 Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate

Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate

Cat. No.: B13669074
M. Wt: 255.24 g/mol
InChI Key: KHICGUCFMWBLNE-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate (CAS: 1545658-35-2) is a thiazole-based compound featuring a carboxylate ester at position 4 and a 3,4-difluorophenyl substituent at position 2 of the heterocyclic ring . Thiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, and their structural versatility makes them valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

methyl 2-(3,4-difluorophenyl)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2S/c1-16-11(15)9-5-17-10(14-9)6-2-3-7(12)8(13)4-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHICGUCFMWBLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization

The initial step involves reacting L-cysteine or its derivatives with 3,4-difluorobenzaldehyde or 3,4-difluorobenzonitrile under mild conditions:

  • Reaction conditions: Typically performed in ethanol and water at ambient temperature.
  • Product: Formation of (2RS,4R)-2-(3,4-difluorophenyl)thiazolidine-4-carboxylic acid or thiazoline-4-carboxylic acid intermediates.
  • Mechanism: The amino group of L-cysteine condenses with the aldehyde or nitrile to form the heterocyclic thiazolidine or thiazoline ring.

This step can take several days at room temperature to reach completion, as reported in analogous syntheses.

Esterification to Methyl Ester

The carboxylic acid intermediate is converted into the methyl ester via acid-catalyzed esterification:

  • Reagents: Methanol and dry hydrogen chloride gas.
  • Conditions: Stirring at room temperature for approximately 12 hours.
  • Isolation: Addition of ether precipitates the methyl ester hydrochloride salt, which upon neutralization yields this compound.
  • Yield: This method provides good yields with straightforward isolation of crystalline products.

Oxidation to Aromatic Thiazole

The saturated thiazolidine or thiazoline ring is oxidized to the aromatic thiazole:

  • Oxidants: Manganese dioxide (MnO₂) is commonly used.
  • Solvent: Acetonitrile.
  • Conditions: Heating at 60–100°C for 24–72 hours with stirring.
  • Stoichiometry: Molar ratios of substrate to MnO₂ range from 1:20 to 1:26.
  • Workup: Cooling, filtration to remove solids, and removal of solvent under reduced pressure.
  • Yield: Yields range from 73% to 81% depending on activation of MnO₂ and reaction time.

This oxidation step is crucial for aromatization, converting the dihydrothiazole ring to the fully aromatic thiazole system.

Hydrolysis (Optional)

If starting from ester derivatives, hydrolysis can revert esters to carboxylic acids:

  • Reagents: 10% sodium hydroxide aqueous solution.
  • Conditions: Reflux for 1 hour.
  • Acidification: Addition of hydrochloric acid to pH 3 to precipitate the acid.
  • Isolation: Filtration, washing, and drying.
  • Molar ratios: Ester to sodium hydroxide ratio of about 1:2.0–2.9.

While this step is more relevant for obtaining the acid rather than the methyl ester, it is part of the overall synthetic flexibility.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Condensation L-cysteine + 3,4-difluorobenzaldehyde, EtOH/H₂O Ambient Several days Not specified Formation of thiazolidine acid
Esterification Methanol + dry HCl gas Room temp 12 hours High Methyl ester hydrochloride salt
Oxidation MnO₂ (activated or regular), acetonitrile 60–80°C 24–72 hours 73.6–80.8 Aromatization to thiazole ester
Hydrolysis (optional) 10% NaOH aqueous, acidify with HCl Reflux 1 hour Not specified Conversion to carboxylic acid

Alternative Synthetic Routes and Modifications

  • Use of Benzonitriles: Reaction of L-cysteine with 3,4-difluorobenzonitrile in methanol and phosphate buffer can yield thiazoline intermediates, which can be further functionalized.
  • Coupling Reactions: For derivatives with additional functional groups, coupling with amines under EDCI/HOBt conditions is employed.
  • Dehydrogenation: Alternative oxidants such as bromotrichloromethane (BrCCl₃) with DBU can be used for dehydrogenation to the aromatic thiazole ring.
  • Grignard or Lithium Reagents: Post-thiazole intermediates can be reacted with organometallic reagents for further substitution on the aromatic ring.

Summary of Key Findings and Professional Insights

  • The condensation of L-cysteine with aromatic aldehydes or nitriles is a reliable method to form the thiazole ring precursor.
  • Esterification via methanol and dry hydrogen chloride is an effective way to obtain the methyl ester with good purity.
  • Oxidation with manganese dioxide in acetonitrile under controlled temperature and time is the preferred method for aromatization, achieving yields above 70%.
  • The process benefits from cheap and readily available starting materials such as L-cysteine hydrochloride, reducing overall cost.
  • Reaction parameters such as molar ratios, temperature, and reaction duration are critical for optimizing yield and purity.
  • Alternative oxidants and coupling strategies provide flexibility for structural diversification.

This detailed preparation methodology, supported by patent literature and peer-reviewed chemical syntheses, provides a comprehensive guide for the synthesis of this compound with professional rigor and authoritative backing.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

ConditionsProductYieldSource
1M NaOH, reflux, 6 hrs2-(3,4-Difluorophenyl)thiazole-4-carboxylic acid92%
H₂SO₄ (10%), reflux, 4 hrs2-(3,4-Difluorophenyl)thiazole-4-carboxylic acid85%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the ester’s electron-withdrawing difluorophenyl group accelerating hydrolysis .

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring’s C-2 and C-5 positions are susceptible to nucleophilic substitution due to the electron-deficient nature of the heterocycle.

ReagentPositionProductKey ObservationSource
Ammonia (NH₃), EtOHC-5Methyl 5-amino-2-(3,4-difluorophenyl)thiazole-4-carboxylateSteric hindrance reduces yield at C-2
Hydrazine (NH₂NH₂), DMFC-5Methyl 5-hydrazinyl-2-(3,4-difluorophenyl)thiazole-4-carboxylateForms hydrazide derivatives for anticancer studies

Fluorine substituents on the phenyl ring enhance the electrophilicity of the thiazole, favoring substitution at C-5 over C-2.

Electrophilic Aromatic Substitution (EAS)

The 3,4-difluorophenyl group directs electrophilic reactions to specific positions:

ReactionConditionsProductRegioselectivitySource
NitrationHNO₃, H₂SO₄, 0°CMethyl 2-(3,4-difluoro-5-nitrophenyl)thiazole-4-carboxylateMeta to fluorine atoms
SulfonationSO₃, DCM, 25°CMethyl 2-(3,4-difluoro-5-sulfophenyl)thiazole-4-carboxylateLimited by steric effects

Fluorine’s strong electron-withdrawing effect deactivates the ring, directing incoming electrophiles to the para position relative to the thiazole .

Reduction of the Thiazole Ring

Catalytic hydrogenation selectively reduces the thiazole to a thiazoline derivative:

CatalystConditionsProductNotesSource
Pd/C (5%)H₂ (1 atm), EtOH, 24 hrsMethyl 2-(3,4-difluorophenyl)-4,5-dihydrothiazole-4-carboxylatePartial saturation retains aromaticity of difluorophenyl

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings via halogenated intermediates:

Halogenation ReagentCoupling PartnerProductApplicationSource
NBS, CCl₄Phenylboronic acidMethyl 2-(3,4-difluoro-5-biphenyl)thiazole-4-carboxylateExtends π-conjugation for materials science

Oxidation Reactions

Controlled oxidation targets the thiazole’s sulfur atom or methyl group:

Oxidizing AgentProductOutcomeSource
mCPBA, DCMMethyl 2-(3,4-difluorophenyl)thiazole-4-carboxylate sulfoxideSulfur oxidation preserves ring structure
KMnO₄, H₂O, Δ2-(3,4-Difluorophenyl)thiazole-4-carboxylic acidOver-oxidation degrades thiazole

Cycloaddition Reactions

The thiazole ring engages in [4+2] cycloadditions with dienophiles:

DienophileConditionsProductStereochemistrySource
Maleic anhydrideToluene, 110°C, 12 hrsBicyclic adduct with fused oxazine ringEndo preference

Key Mechanistic Insights

  • Electronic Effects : The 3,4-difluorophenyl group enhances electrophilicity at the thiazole’s C-5 position, while fluorine’s inductive effect stabilizes transition states in hydrolysis .

  • Steric Constraints : Bulky substituents on the phenyl ring limit accessibility to the thiazole’s C-2 position .

Scientific Research Applications

Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions. The compound can also interfere with the synthesis of nucleic acids and proteins in microbial cells, leading to their death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiazole Carboxylates

Table 1: Key Structural Features of Selected Thiazole Derivatives
Compound Name Substituents (Position 2) Ester Group (Position 4) Notable Features
Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate 3,4-Difluorophenyl Methyl High lipophilicity; dual fluorine-induced electronic effects
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate Phenyl Ethyl Trifluoromethyl group enhances metabolic stability
Ethyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate 3-Fluoropyridinyl Ethyl Pyridine ring introduces hydrogen-bonding potential
Methyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate 5-Chloropyridinyl Methyl Chlorine substituent increases reactivity in nucleophilic substitutions

Key Observations :

  • Electronic Effects : The 3,4-difluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing trifluoromethyl group in Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate . This difference may influence reactivity in electrophilic substitutions or interactions with biological targets.
  • In contrast, pyridinyl or sulfonyl-containing derivatives (e.g., compounds in ) exhibit higher polarity, favoring aqueous solubility .

Molecular Conformation and Planarity

  • This compound : While direct crystallographic data for this compound is unavailable, structurally related compounds (e.g., Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate) exhibit near-planar conformations between the thiazole and aryl rings (dihedral angle: 5.15°) . Fluorine substituents in the 3,4-difluorophenyl group may induce slight deviations from planarity, as seen in , where fluorophenyl groups adopt perpendicular orientations .
  • Impact on Bioactivity: Planar structures (e.g., trifluoromethyl derivatives) may facilitate π-π stacking in protein binding pockets, whereas non-planar conformations (e.g., perpendicular fluorophenyl groups) could alter binding modes or selectivity .

Biological Activity

Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the thiazole ring and difluorophenyl substituent, contribute to its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.

Structure and Properties

This compound has the following structural formula:

C11H8F2N2O2S\text{C}_{11}\text{H}_8\text{F}_2\text{N}_2\text{O}_2\text{S}

This compound features a thiazole ring, which is known for its presence in various bioactive molecules. The difluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that compounds with similar thiazole structures showed significant activity against various bacterial strains. The difluorophenyl substituent appears to enhance this activity, making it a candidate for further pharmacological exploration .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokine production, suggesting a mechanism that may involve the modulation of signaling pathways related to inflammation .

Antiproliferative Effects

This compound has shown promising antiproliferative effects against various cancer cell lines. For instance, in MTT assays, it demonstrated significant cytotoxicity against HeLa and HepG2 cell lines, with IC50 values indicating effective growth inhibition .

Cell LineIC50 (µM)
HeLa18
HepG227
EAT36

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial efficacy of thiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited superior activity compared to other derivatives lacking fluorine substitutions.

Case Study 2: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory mechanisms of thiazole derivatives. This compound was shown to inhibit NF-kB activation in macrophages, leading to reduced expression of inflammatory markers such as TNF-α and IL-6 .

Q & A

[Basic] What are the established synthetic routes for Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate?

Methodological Answer:
The synthesis typically involves two key steps:

Intermediate Preparation : React 2-bromo-1-(3,4-difluorophenyl)ethan-1-one with thiourea in ethanol under reflux to form the thiazole core .

Esterification : Treat the thiazole-4-carboxylic acid intermediate with methanol and a catalytic acid (e.g., H₂SO₄) to yield the methyl ester.

Example Reaction Conditions:

StepReagents/ConditionsYieldReference
Thiazole formationThiourea, EtOH, reflux, 12h75%
EsterificationMeOH, H₂SO₄, 60°C, 6h85%Analogous to

[Basic] What spectroscopic methods are used to characterize this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for difluorophenyl and thiazole protons) and ester carbonyl (δ ~165 ppm).
  • IR Spectroscopy : Identify ester C=O stretch (~1720 cm⁻¹) and C=N/C-S bands (1600–1450 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

[Advanced] How can computational methods like DFT aid in understanding the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations can:

Optimize Geometry : Predict bond lengths and angles, validated against X-ray crystallography (e.g., SHELX-refined structures) .

HOMO-LUMO Analysis : Evaluate electron distribution for reactivity insights (e.g., electrophilic substitution sites on the thiazole ring) .

Docking Studies : Simulate interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies .

Example DFT Parameters (B3LYP/6-311G(d,p)):

PropertyValueReference
HOMO-LUMO Gap4.2 eVAnalogous to
Dipole Moment3.8 Debye

[Advanced] What strategies address low yields in the cyclocondensation step during synthesis?

Methodological Answer:
Low yields in thiazole formation often stem from incomplete cyclization. Mitigation strategies include:

  • Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reactivity compared to ethanol .
  • Temperature Control : Prolonged reflux (18–24h) ensures complete conversion, monitored by TLC .

Case Study from Analogous Reactions:

ConditionYield ImprovementReference
DMF, 100°C, 8h82% (vs. 68% in EtOH)

[Advanced] How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies may arise from assay variability or impurities. Steps to resolve:

Purity Validation : Use HPLC (≥98% purity) and elemental analysis to exclude batch variability .

Dose-Response Curves : Test across multiple concentrations (e.g., 1–100 µM) to establish IC₅₀ consistency .

Structural Analog Comparison : Compare with derivatives (e.g., 4-(4-fluorophenoxy)phenyl thiazole amines) to identify critical substituents .

Example Biological Data:

StudyActivity (IC₅₀, µM)PurityReference
A12.3 ± 1.599%
B45.6 ± 3.295%Contradicts

[Advanced] What crystallographic techniques determine its solid-state structure?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is employed:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100K for high-resolution data .

Structure Solution : SHELXT for phase determination via intrinsic Patterson methods .

Refinement : SHELXL for least-squares refinement against F², achieving R1 < 0.05 .

Key Crystallographic Parameters:

ParameterValueReference
Space GroupP2₁/cAnalogous to
R-factor0.039

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